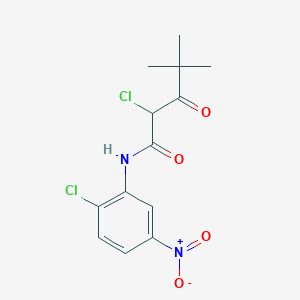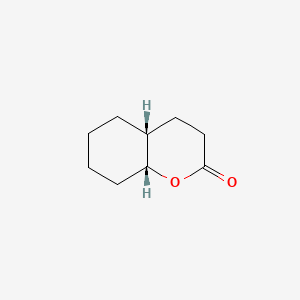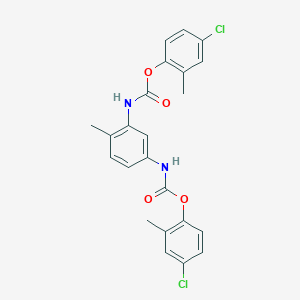
4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate is an organic compound that belongs to the class of arylsulfonates. These compounds are known for their utility as synthetic precursors, particularly in the formation of arylamine or arylsulfonamide derivatives. The compound is characterized by the presence of a nitrophenyl group and a trimethylbenzenesulfonate moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 4-nitrophenol with 2,4,6-trimethylbenzenesulfonyl chloride. This reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution at the sulfonyl group . The reaction conditions generally include maintaining a controlled temperature and using an appropriate solvent like dichloromethane to ensure the desired product yield.
Analyse Des Réactions Chimiques
4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonate group acts as a leaving group.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: Although less common, the methyl groups on the benzene ring can be oxidized to carboxylic acids under strong oxidative conditions.
Applications De Recherche Scientifique
4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:
Biology: The compound is utilized in biochemical assays to study enzyme kinetics and mechanisms, particularly those involving sulfonate esters.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its reactive sulfonate group.
Mécanisme D'action
The mechanism by which 4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate exerts its effects involves nucleophilic substitution at the sulfonyl group. The sulfonate group acts as a good leaving group, facilitating the formation of new bonds with nucleophiles. This property is exploited in various synthetic applications to create complex molecules from simpler precursors .
Comparaison Avec Des Composés Similaires
4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate can be compared with other arylsulfonates such as:
2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate: Similar in structure but with an additional nitro group, making it more reactive in nucleophilic substitution reactions.
4-Nitrophenyl methanesulfonate: Lacks the trimethyl groups on the benzene ring, resulting in different reactivity and applications.
4-Nitrophenyl benzenesulfonate: Similar sulfonate group but without the methyl substitutions, affecting its chemical behavior and uses.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Propriétés
Numéro CAS |
5465-83-8 |
|---|---|
Formule moléculaire |
C15H15NO5S |
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
(4-nitrophenyl) 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C15H15NO5S/c1-10-8-11(2)15(12(3)9-10)22(19,20)21-14-6-4-13(5-7-14)16(17)18/h4-9H,1-3H3 |
Clé InChI |
SPHQXDSNIWEZNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


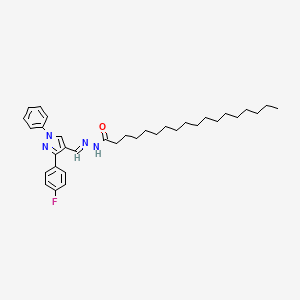
![N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B11942834.png)

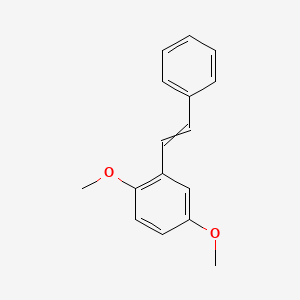
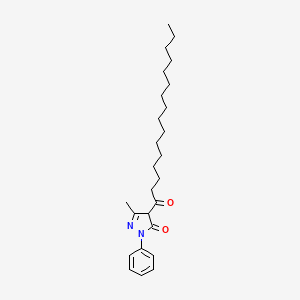

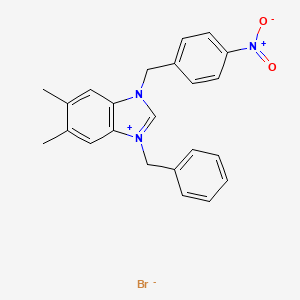
![n-(Benzo[c]phenanthren-3-yl)acetamide](/img/structure/B11942886.png)
![4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]thiazole](/img/structure/B11942888.png)
